molecular formula C8H10F3N3O2 B13485604 Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate

Katalognummer: B13485604
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: BDQAYTSDLJANDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an amino acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactionsThe amino acid ester moiety can be introduced via esterification reactions using methanol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-amino-2-(trifluoromethyl)propionate
  • Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate
  • Methyl 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate stands out due to the presence of the pyrazole ring, which imparts unique electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10F3N3O2

Molekulargewicht

237.18 g/mol

IUPAC-Name

methyl 2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C8H10F3N3O2/c1-16-7(15)5(12)4-14-3-2-6(13-14)8(9,10)11/h2-3,5H,4,12H2,1H3

InChI-Schlüssel

BDQAYTSDLJANDE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CN1C=CC(=N1)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.